

Chemical structure and IUPAC name of "Methyl 2-methyloxazole-5-carboxylate"

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Compound of Interest

Compound Name: Methyl 2-methyloxazole-5-carboxylate

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An In-Depth Technical Guide to Methyl 2-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

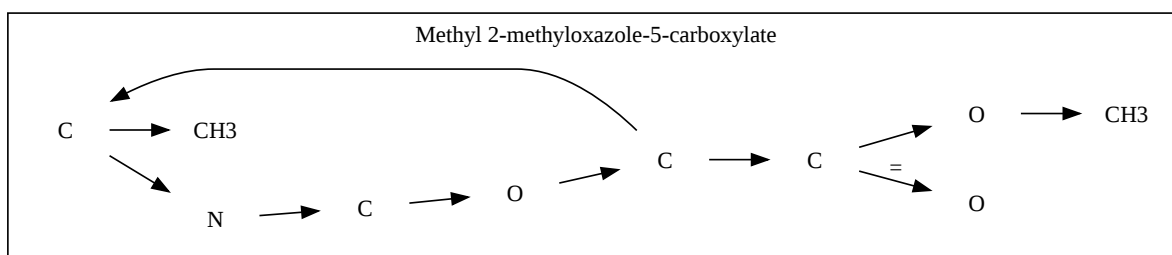
The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in numerous pharmacologically active compounds. Within this important class of heterocycles, **Methyl 2-methyloxazole-5-carboxylate** emerges as a versatile and highly valuable building block. Its bifunctional nature, possessing both a reactive ester for amide bond formation and a modifiable methyl group, allows for extensive chemical elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics.

Chemical Structure and Nomenclature

Methyl 2-methyloxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring. The ring is substituted at the 2-position with a methyl group and at the 5-position with a methyl carboxylate group.

Systematic IUPAC Name: Methyl 2-methyl-1,3-oxazole-5-carboxylate

Chemical Structure:



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Caption: Chemical structure of **Methyl 2-methyloxazole-5-carboxylate**.

Molecular Information:

Identifier	Value
CAS Number	651059-70-0[1]
Molecular Formula	C ₆ H ₇ NO ₃ [1]
Molecular Weight	141.13 g/mol
InChI Key	HCQUYIDTEHMXQS-UHFFFAOYSA-N

Synthesis Strategies

The synthesis of **Methyl 2-methyloxazole-5-carboxylate** can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves the construction of the oxazole ring from acyclic precursors, followed by esterification if necessary.

Hantzsch-Type Synthesis and Esterification

A prevalent method for constructing the oxazole core is a modification of the Hantzsch synthesis, which involves the condensation of an α -haloketone with an amide. For **Methyl 2-methyloxazole-5-carboxylate**, a plausible route begins with the reaction of a suitable β -ketoester with a halogenating agent, followed by cyclization with acetamide. The resulting carboxylic acid can then be esterified.

Experimental Protocol: A Two-Step Synthesis

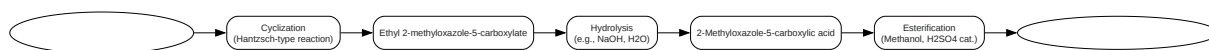
Step 1: Synthesis of 2-Methyl-1,3-oxazole-5-carboxylic acid

- **Reaction Setup:** To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as acetonitrile, add thioacetamide (1.2 equivalents).
- **Cyclization:** Add triethylamine (2.5 equivalents) to the mixture. Heat the reaction mixture to reflux (approximately 82°C) for one hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis:** Upon completion, the intermediate ester is hydrolyzed by adding a solution of sodium hydroxide and heating.
- **Work-up and Isolation:** After cooling, the reaction mixture is acidified with concentrated HCl to a pH of less than 2. The precipitated product, 2-methyl-1,3-oxazole-5-carboxylic acid, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Fischer Esterification

- **Esterification:** Suspend the crude 2-Methyl-1,3-oxazole-5-carboxylic acid (1 equivalent) in methanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid.
- **Reaction Conditions:** Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
- **Isolation and Purification:** After completion, the methanol is removed under reduced pressure. The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is separated, washed with brine, dried over

anhydrous magnesium sulfate, and concentrated. The crude product can be purified by silica gel column chromatography to yield pure **Methyl 2-methyloxazole-5-carboxylate**.



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Caption: Synthetic workflow for **Methyl 2-methyloxazole-5-carboxylate**.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized **Methyl 2-methyloxazole-5-carboxylate**. Below is a summary of the expected spectroscopic data.

Technique	Expected Observations
^1H NMR	A singlet for the methyl group at the 2-position (approx. 2.5 ppm), a singlet for the methyl ester protons (approx. 3.9 ppm), and a singlet for the proton on the oxazole ring at the 4-position (approx. 7.5-8.0 ppm).
^{13}C NMR	Resonances for the methyl carbon at C2, the oxazole ring carbons (C2, C4, C5), the ester carbonyl carbon, and the methyl ester carbon.
FT-IR (cm^{-1})	A strong absorption band for the ester carbonyl ($\text{C}=\text{O}$) stretch, typically in the range of 1720-1740 cm^{-1} . C-O stretching bands for the ester and the oxazole ring. C-H stretching vibrations for the methyl groups.
Mass Spec. (MS)	The molecular ion peak (M^+) corresponding to the molecular weight of 141.13. Characteristic fragmentation patterns would include the loss of the methoxy group ($-\text{OCH}_3$) and the methoxycarbonyl group ($-\text{COOCH}_3$).

Applications in Drug Discovery and Organic Synthesis

Methyl 2-methyloxazole-5-carboxylate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to selectively functionalize the ester and methyl groups.

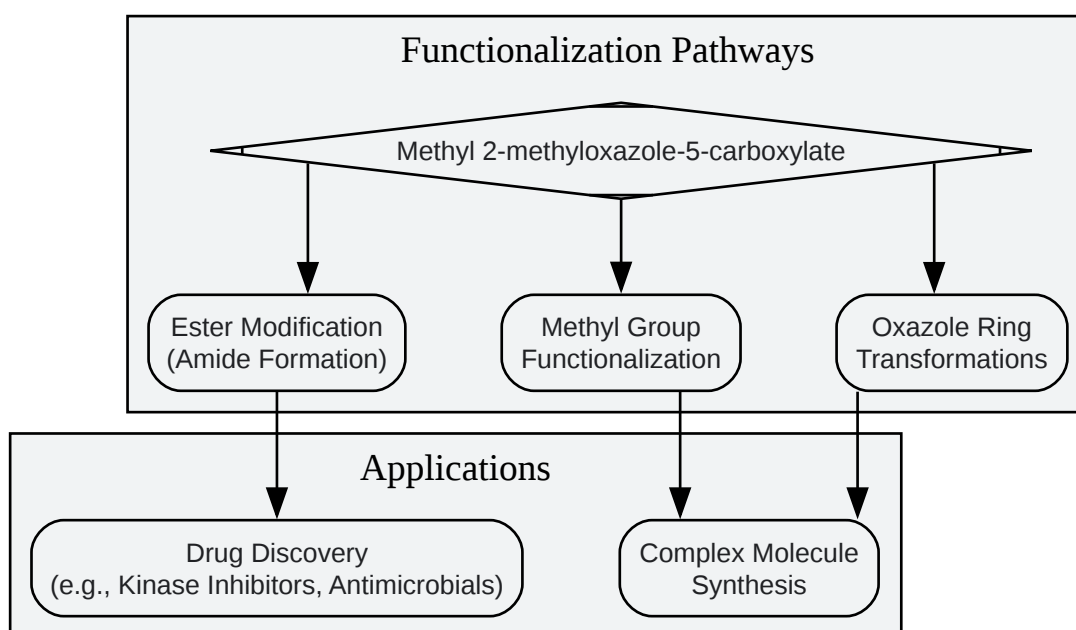
Precursor for Bioactive Molecules

The ester functionality of **Methyl 2-methyloxazole-5-carboxylate** serves as a handle for the introduction of various side chains through amide bond formation. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Oxazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-methyl-5-

carboxylate scaffold provides a robust starting point for the exploration of new chemical space in the quest for novel therapeutic agents.

Building Block in Organic Synthesis

Beyond its direct application in medicinal chemistry, **Methyl 2-methyloxazole-5-carboxylate** is a versatile building block in broader organic synthesis. The oxazole ring can participate in various chemical transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.



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Caption: Applications and functionalization of **Methyl 2-methyloxazole-5-carboxylate**.

Safety and Handling

Methyl 2-methyloxazole-5-carboxylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation. Store in a cool, dry place, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

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References

- 1. 2-methyloxazole-5-carboxylate [chembk.com]
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